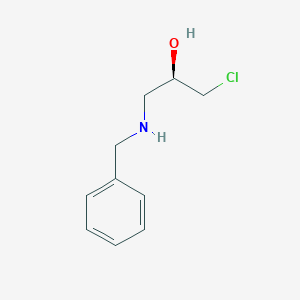![molecular formula C23H19BrN4O3 B2597894 2-[3-[3-(4-溴苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基]-N-(3,4-二甲基苯基)乙酰胺 CAS No. 1105234-33-0](/img/structure/B2597894.png)
2-[3-[3-(4-溴苯基)-1,2,4-恶二唑-5-基]-2-氧代吡啶-1(2H)-基]-N-(3,4-二甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 研究人员已研究使用卤代芳香族单体进行二维 COFs 的表面介导合成。 例如,1,3,5-三 (4-溴苯基) 苯已在石墨、铜和银等不同基底上进行研究 。了解 COFs 的基底依赖性合成对于设计功能材料至关重要。
- 应用: 化合物 2-(4-溴苯基)-2H-1,2,3-三唑 (CAS 74733-90-7) 已被研究,因为它在有机合成中具有作为构建块的潜力。 研究人员已研究其反应性和功能化 。三唑在药物化学、农用化学品和材料科学中具有重要意义。
- 应用: 化合物 (3Z)-3-[3-(4-溴苯基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]-1-己基-1,3-二氢-2H-吲哚-2-酮 (CAS 304893-19-4) 属于此类。 研究人员已探索其生物活性,包括潜在的抗菌和抗癌特性 。了解噻唑烷酮的结构-活性关系对于药物发现至关重要。
共价有机框架 (COFs) 合成
三唑衍生物
噻唑烷酮衍生物
生化分析
Biochemical Properties
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system . The compound’s interaction with AchE suggests potential neurotoxic or neuroprotective effects, depending on the context of its use.
Cellular Effects
The effects of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can alter neurotransmission, leading to changes in cell signaling and potentially affecting gene expression related to neural function . Additionally, the compound may impact cellular metabolism by modulating enzyme activities involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as AchE, by binding to their active sites . This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its stability can be maintained under specific conditions, but degradation may occur over extended periods, potentially altering its efficacy and safety .
Dosage Effects in Animal Models
The effects of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity or metabolic disturbances . Understanding the dosage thresholds is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with AchE can influence the metabolism of acetylcholine, a key neurotransmitter . Additionally, the compound may affect other metabolic pathways by modulating enzyme activities and metabolite concentrations.
Transport and Distribution
The transport and distribution of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, affecting its activity and function. For instance, its localization in the nervous system may enhance its interaction with AchE and other neural proteins .
属性
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVISSMKDCEHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597823.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2597824.png)
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2597828.png)
![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)

![4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2597832.png)

